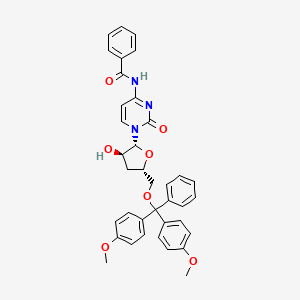

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine

Vue d'ensemble

Description

“N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” is a potent nucleoside analog used in biomedicine to target specific viral infections and cancer cells . By inhibiting DNA replication and cell division, it effectively treats viral infections caused by herpes simplex virus and varicella-zoster virus . It also demonstrates anti-cancer activity by suppressing tumor growth and inducing apoptosis in various cancer types .

Synthesis Analysis

The synthesis of “N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” has been described in several studies . An efficient process to synthesize 5’-O-dimethoxytrityl-N4-benzoyl-5-methyl-2’-deoxycytidine in high yield and quality is described . Final benzoylation was improved by developing a method to selectively hydrolyze benzoyl ester impurities .Molecular Structure Analysis

The molecular formula of “N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” is C37H35N3O7 . The average mass is 633.690 Da and the monoisotopic mass is 633.247498 Da .Chemical Reactions Analysis

“N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” is a novel nucleoside analog that inhibits the growth of cancer cells by blocking the synthesis of DNA and RNA .Physical And Chemical Properties Analysis

“N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” has a molecular weight of 633.69 g/mol . The InChI key is MYSNCIZBPUPZMQ-VOTWKOMSSA-N .Applications De Recherche Scientifique

DNA Structural Studies and Nucleotide Synthesis

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine has been a subject of interest in studies related to DNA structure and nucleotide synthesis. For instance, research has shown the stabilization of DNA three-way junctions (TWJs) when α-oligonucleotides are used for targeting the dangling flanks of the stem in a DNA hairpin. Particularly, the use of specific compounds like 2′-Deoxy-5′-0-(4,4′-dimethoxytrityl)-5-methyl-N4-(1-pyrenylmethyl)-α-cytidine enhances this stabilization effect (Khattab & Pedersen, 1998). Furthermore, the synthesis and molecular structure analysis of diastereomerically pure derivatives of N4-benzoyl-2‘-deoxycytidine have been conducted to study the stereochemistry of nucleophilic substitution at phosphorus in nucleoside derivatives (Wozniak et al., 1998).

Synthesis Methods and Chemical Reactions

The chemical synthesis of N4-benzoyl-3'-deoxy-5'-O-DMT-cytidine and its analogs has been explored in various studies. A convenient method for N4-benzoylation of cytidylic and deoxycytidylic acids using O-Ethyl S-benzoyldithiocarbonate has been reported, demonstrating high yields in the synthesis process (Takaku et al., 1976). Additionally, the synthesis of phosphorothioamidites derived from 3'-thio-3'-deoxythymidine and 3'-thio-2',3'-dideoxycytidine, including N4-benzoyl-5'-O-dimethoxytrityl-2',3'-dideoxy-3'-thiocytidine, has been described for the first time, revealing a novel pathway for the preparation of these compounds (Sabbagh et al., 2004).

Applications in Oligonucleotide Synthesis

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine is also significant in the field of oligonucleotide synthesis. For example, research has highlighted the synthesis of dinucleoside methanephosphonamidates, starting from compounds like N4-benzoyl-5'-DMT-3'-amino-2',3'-dideoxycytidine, illustrating its relevance in the creation of complex nucleotide structures (Nawrot et al., 2002). Additionally, the efficient large-scale synthesis of 5′-O-dimethoxytrityl-N4-benzoyl-5-methyl-2′-deoxycytidine has been achieved, highlighting its importance in oligonucleotide therapeutics (Ross et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-31-23-32(41)35(47-31)40-22-21-33(39-36(40)43)38-34(42)25-9-5-3-6-10-25/h3-22,31-32,35,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDHTFLSLDJPV-GTXBZULCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543839 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine | |

CAS RN |

86234-45-9 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)